![molecular formula C13H9NO4 B578880 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-63-3](/img/structure/B578880.png)
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
“4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound with the linear formula C13H9NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A series of pyrano[3,2-c]quinoline based structural analogues was synthesized using one-pot multicomponent condensation . Another synthesis method involves the reaction of N-Methylaniline and Diethyl malonate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C13H9NO4 . More detailed structural information would require specific spectroscopic analysis .Chemical Reactions Analysis
The compound has been involved in nucleophilic reactions . More detailed information about its reactivity would require a thorough review of the scientific literature.Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.21500 and a density of 1.54g/cm3 . Its boiling point is 467.3ºC at 760mmHg . More specific physical and chemical properties may require experimental determination or computational prediction.Scientific Research Applications
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
This compound is used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines . The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines .
Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
Anti-proliferative Agents
Pyrano[3,2-c]quinolone, a structural motif occurring in a number of natural products, is present in a number of anti-proliferative agents (against breast and liver cancer cells) .
Synthesis of Hybrid Polyheterocyclic Compounds
The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds .
Glutathione Assay
The compound demonstrates a selective response toward glutathione in the presence of cysteine and methionine. It allows us to develop simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .
Mechanism of Action
Target of Action
It is known that pyrano[3,2-c]quinolone, a structural motif in this compound, has a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Mode of Action
It is known that the pyrano[3,2-c]quinolone structure can inhibit calcium signaling, tnf-α, platelet aggregation, and nitric oxide production .
Biochemical Pathways
The inhibition of calcium signaling, tnf-α, platelet aggregation, and nitric oxide production suggests that it may impact pathways related to these processes .
Result of Action
The compound’s structural motif, pyrano[3,2-c]quinolone, is known to exhibit cytotoxicity against cancer cells .
properties
IUPAC Name |
4-hydroxy-6-methylpyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-14-8-5-3-2-4-7(8)12-11(13(14)17)9(15)6-10(16)18-12/h2-6,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMOERHCVYAGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715705 |
Source
|
Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
CAS RN |
18706-63-3 |
Source
|
Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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